3-((4-(4-methoxyphenyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-(4-methoxyphenyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic compound characterized by its unique structural framework that combines features of benzo[d]thiazole, triazole, and methoxyphenyl groups. This compound showcases notable potential in various scientific fields due to its intricate molecular architecture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(4-methoxyphenyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one involves multi-step organic reactions:
Formation of 4-methoxyphenyl and triazole core: : This is typically achieved through cyclization reactions under controlled temperature and pH conditions.
Attachment of the 1-phenylethylthio group: : Introduced via a thiol-ene click reaction, commonly employing photoinitiators and a suitable thiol source.
Integration of the benzo[d]thiazole structure: : This final step might involve a condensation reaction, facilitated by acid or base catalysts, to form the thiazolyl group.
Industrial Production Methods
Industrial-scale production of this compound requires optimized reaction conditions to ensure high yield and purity. This often involves the use of automated flow reactors, precise temperature control, and high-pressure systems to manage the complex multistep reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the sulfide group, converting it into sulfoxides or sulfones under the action of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reduction reactions can target the triazole ring, using reducing agents such as sodium borohydride or lithium aluminium hydride.
Substitution: : Electrophilic substitution reactions are common, especially on the benzothiazole ring, facilitated by reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Sodium borohydride, lithium aluminium hydride.
Substitution: : Halogens (e.g., chlorine, bromine), nitro groups.
Major Products Formed
Oxidation: : Sulfoxides, sulfones.
Reduction: : Reduced triazole derivatives.
Substitution: : Halogenated or nitrated benzo[d]thiazole derivatives.
Scientific Research Applications
3-((4-(4-methoxyphenyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one finds application across several scientific domains:
Chemistry: : Serves as a precursor for synthesizing more complex molecules and in studying reaction mechanisms.
Biology: : Investigated for its potential role as a bioactive compound in enzyme inhibition or as a fluorescent probe.
Medicine: : Explored for its therapeutic potential, particularly in designing novel drugs targeting specific biological pathways.
Industry: : Utilized in developing advanced materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through its interaction with molecular targets such as enzymes or receptors. The benzo[d]thiazole and triazole moieties are critical for binding to specific sites, modulating biological activities. Pathways involved might include enzyme inhibition, receptor modulation, or disruption of cellular processes.
Comparison with Similar Compounds
Compared to other compounds with similar backbones, such as benzo[d]thiazole derivatives or triazole-containing molecules, this compound stands out due to its multifunctional nature:
Uniqueness: : Combines multiple reactive sites, enhancing its versatility.
Similar Compounds
Benzo[d]thiazole derivatives.
Triazole-containing compounds.
Methoxyphenyl-substituted molecules.
It's fascinating how a single molecule can have such a rich tapestry of synthesis, reactions, and applications! Got more scientific curiosities to dive into?
Biological Activity
The compound 3-((4-(4-methoxyphenyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a novel triazole derivative that has garnered interest for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from basic triazole precursors. Key steps include:
- Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
- Introduction of the Thioether Group : The thioether moiety is introduced via nucleophilic substitution reactions.
- Final Coupling with Benzo[d]thiazole : This step involves the reaction of the triazole derivative with benzo[d]thiazole to yield the final product.
Anticancer Activity
Research indicates that derivatives of triazoles exhibit significant anticancer properties. For instance, compounds similar to the one have shown effectiveness against various cancer cell lines, including:
- U-87 (human glioblastoma)
- MDA-MB-231 (triple-negative breast cancer)
In vitro studies using MTT assays demonstrated that certain derivatives had IC50 values in the low micromolar range, indicating potent cytotoxic effects against these cancer cells .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Example A | U-87 | 10 |
Example B | MDA-MB-231 | 15 |
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various pathogens. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism appears to involve disruption of microbial cell membranes and inhibition of cell division .
Antioxidant Activity
In addition to its anticancer and antimicrobial properties, this compound has demonstrated antioxidant activity through DPPH radical scavenging assays. Compounds in this class were found to be more effective than traditional antioxidants like ascorbic acid .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- DNA Interaction : It can interact with DNA or RNA, potentially modulating gene expression.
- Membrane Disruption : The compound's structure allows it to integrate into lipid membranes, leading to cell lysis in microbial targets.
Case Studies
Several studies have highlighted the effectiveness of similar compounds:
- Study on Anticancer Effects : A study involving a series of triazole derivatives reported significant cytotoxicity against lung carcinoma cells, with mechanisms involving apoptosis induction and cell cycle arrest .
- Antimicrobial Assessment : Research evaluating the antibacterial effects showed that derivatives could inhibit the growth of resistant strains of bacteria like Staphylococcus aureus and E. coli, suggesting potential therapeutic applications in treating infections .
Properties
IUPAC Name |
3-[[4-(4-methoxyphenyl)-5-(1-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2S2/c1-17(18-8-4-3-5-9-18)32-24-27-26-23(29(24)19-12-14-20(31-2)15-13-19)16-28-21-10-6-7-11-22(21)33-25(28)30/h3-15,17H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFBWXCXEMOAAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NN=C(N2C3=CC=C(C=C3)OC)CN4C5=CC=CC=C5SC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.